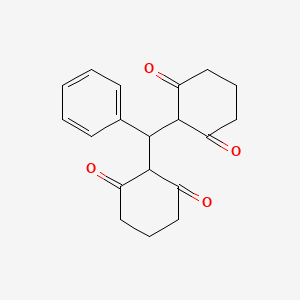
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- (CAS Number: 19419-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies highlighting its antimicrobial and anticancer properties.
- Molecular Formula : C23H28O4
- Molecular Weight : 368.466 g/mol
- Density : 1.125 g/cm³
- Boiling Point : 534ºC at 760 mmHg
- Flash Point : 235ºC
Antimicrobial Properties
1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- has demonstrated significant antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 78.12 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
Table 2: Anticancer Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that it may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.
- Enzyme Inhibition : The compound inhibits histone deacetylases (HDACs), which play a role in regulating gene expression.
- Cellular Interaction : It may interact with cellular receptors that modulate cell signaling pathways associated with inflammation and cancer progression.
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexanedione compounds against resistant strains of bacteria. The findings indicated that derivatives similar to 1,3-Cyclohexanedione showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents from this class of compounds .
Study on Anticancer Effects
Another significant investigation focused on the antiproliferative activity of cyclohexanedione derivatives against human cancer cell lines. The study reported that compounds with structural similarities to 1,3-Cyclohexanedione effectively reduced cell viability in HeLa and A549 cells through apoptosis induction mechanisms .
Eigenschaften
IUPAC Name |
2-[(2,6-dioxocyclohexyl)-phenylmethyl]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-13-8-4-9-14(21)18(13)17(12-6-2-1-3-7-12)19-15(22)10-5-11-16(19)23/h1-3,6-7,17-19H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBGPVUTOJODLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(C2C(=O)CCCC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404975 |
Source


|
| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55771-10-3 |
Source


|
| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














